molecular formula C16H28SSi B14531918 Trimethyl[1-(phenylsulfanyl)heptyl]silane CAS No. 62418-58-0

Trimethyl[1-(phenylsulfanyl)heptyl]silane

Cat. No.: B14531918
CAS No.: 62418-58-0
M. Wt: 280.5 g/mol
InChI Key: YALCKTUCJAOSMC-UHFFFAOYSA-N
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Description

Trimethyl[1-(phenylsulfanyl)heptyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a heptyl chain substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(phenylsulfanyl)heptyl]silane typically involves the reaction of a heptyl halide with a phenylsulfanyl reagent, followed by the introduction of a trimethylsilyl group. One common method involves the use of heptyl bromide and phenylsulfanyl lithium, followed by treatment with trimethylchlorosilane under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(phenylsulfanyl)heptyl]silane can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler silane derivative.

    Substitution: The heptyl chain can undergo substitution reactions, where the phenylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Trimethyl[1-(phenylsulfanyl)heptyl]silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in studies involving silicon-based bioconjugates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Trimethyl[1-(phenylsulfanyl)heptyl]silane involves its ability to act as a hydride donor or radical initiator. The silicon atom, with its affinity for oxygen and fluorine, plays a crucial role in these reactions. The phenylsulfanyl group can stabilize intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[1-(phenylsulfanyl)propadienyl]silane
  • Trimethyl[1-(phenylsulfanyl)pentyl]silane
  • Trimethyl[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]silane

Uniqueness

Trimethyl[1-(phenylsulfanyl)heptyl]silane is unique due to its longer heptyl chain, which can influence its reactivity and applications. The presence of the phenylsulfanyl group also imparts specific chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

62418-58-0

Molecular Formula

C16H28SSi

Molecular Weight

280.5 g/mol

IUPAC Name

trimethyl(1-phenylsulfanylheptyl)silane

InChI

InChI=1S/C16H28SSi/c1-5-6-7-11-14-16(18(2,3)4)17-15-12-9-8-10-13-15/h8-10,12-13,16H,5-7,11,14H2,1-4H3

InChI Key

YALCKTUCJAOSMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC([Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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